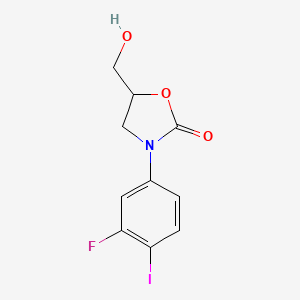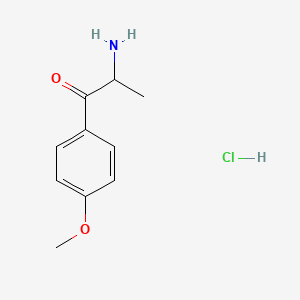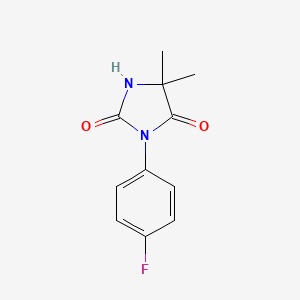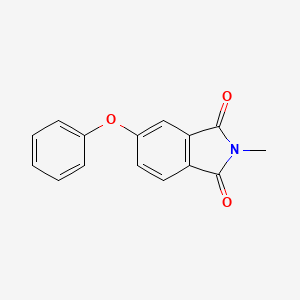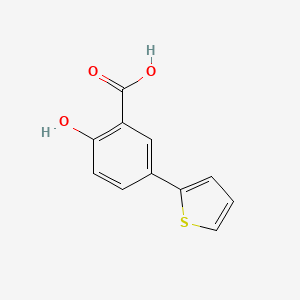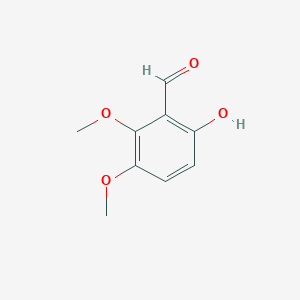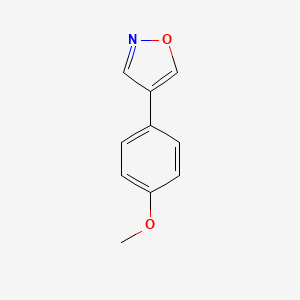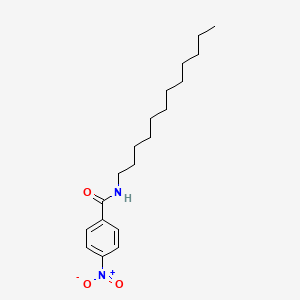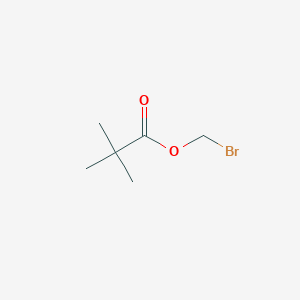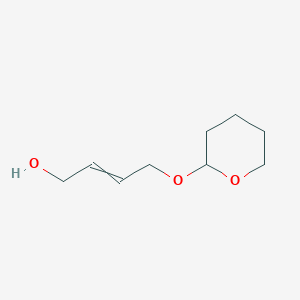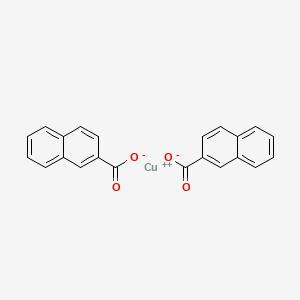
Copper(II) 2-naphthoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(II) 2-naphthoate is a coordination compound where copper ions are coordinated with two 2-naphthoate ligands
準備方法
Synthetic Routes and Reaction Conditions
Copper(II) 2-naphthoate can be synthesized through the reaction of copper(II) acetate with 2-naphthoic acid in an appropriate solvent. The reaction typically involves dissolving copper(II) acetate in a solvent such as methanol or ethanol, followed by the addition of 2-naphthoic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
Copper(II) 2-naphthoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it cycles between different oxidation states.
Substitution: The 2-naphthoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Ligand exchange reactions can be facilitated using solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while substitution reactions may result in new copper complexes with different ligands.
科学的研究の応用
Copper(II) 2-naphthoate has several scientific research applications:
Catalysis: It can be used as a catalyst in organic synthesis, particularly in coupling reactions.
Materials Science: The compound’s unique structural properties make it useful in the development of metal-organic frameworks (MOFs) for gas storage and separation.
Biological Applications: Copper complexes, including this compound, are studied for their potential antimicrobial and anticancer properties.
作用機序
The mechanism by which Copper(II) 2-naphthoate exerts its effects often involves the copper ion’s ability to participate in redox reactions. This can lead to the generation of reactive oxygen species (ROS), which can induce oxidative stress in biological systems . Additionally, the compound can interact with various molecular targets, including enzymes and DNA, affecting cellular processes and pathways .
類似化合物との比較
Similar Compounds
- Copper(II) acetate
- Copper(II) chloride
- Copper(II) sulfate
Uniqueness
Copper(II) 2-naphthoate is unique due to its specific coordination with 2-naphthoate ligands, which imparts distinct structural and chemical properties. Compared to other copper(II) complexes, it offers unique advantages in catalysis and materials science applications due to its stability and reactivity .
特性
分子式 |
C22H14CuO4 |
|---|---|
分子量 |
405.9 g/mol |
IUPAC名 |
copper;naphthalene-2-carboxylate |
InChI |
InChI=1S/2C11H8O2.Cu/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 |
InChIキー |
OHGJVAFVIMGJTE-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyridinecarboxamide, 4-amino-5-cyano-6-ethoxy-N-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B8774224.png)
![4-[Hydroxy(phenyl)methyl]benzoic acid](/img/structure/B8774225.png)
